Tert-butyl 3-amino-2,6-dichlorobenzoate
Description
Tert-butyl 3-amino-2,6-dichlorobenzoate is a benzoic acid derivative featuring a tert-butyl ester group, an amino substituent at the 3-position, and chlorine atoms at the 2- and 6-positions of the aromatic ring. The amino and chloro substituents may influence reactivity, solubility, and electronic properties, making it valuable in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
tert-butyl 3-amino-2,6-dichlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO2/c1-11(2,3)16-10(15)8-6(12)4-5-7(14)9(8)13/h4-5H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZACJTWMLOPVSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1Cl)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-2,6-dichlorobenzoate typically involves the esterification of 3-amino-2,6-dichlorobenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-2,6-dichlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Ester Hydrolysis: Acidic hydrolysis uses hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted benzoates.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Ester Hydrolysis: Formation of 3-amino-2,6-dichlorobenzoic acid and tert-butyl alcohol.
Scientific Research Applications
Tert-butyl 3-amino-2,6-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-2,6-dichlorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine atoms can participate in halogen bonding, further modulating the compound’s activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs from Evidence
The evidence highlights two compounds with partial structural or functional similarities:
a. Oxymetazoline Related Compound A
- Structure: N-(2-Aminoethyl)-2-[4-tert-butyl-3-hydroxy-2,6-dimethylphenyl]acetamide hydrochloride .
- CAS : 1391053-50-1; Molecular Weight : 314.85 g/mol.
- Features : Contains a tert-butyl group, aromatic ring with hydroxy and dimethyl substituents, and a hydrochloride salt form of an acetamide derivative.
b. Tert-butyl 4-((tert-butoxycarbonyl)amino)-2,6-dichloronicotinate
- Structure: Nicotinate ester with 2,6-dichloro substituents, a Boc-protected amino group, and a tert-butyl ester .
- CAS : 1044148-88-0; Molecular Weight : 363.24 g/mol.
Comparative Analysis
Table 1: Structural and Functional Comparison
Key Findings
Aromatic Ring Systems: The target compound and Oxymetazoline analog share a benzene ring but differ in substituents. The latter’s hydroxy and methyl groups may confer higher polarity and lower reactivity compared to the target’s chloro and amino groups . The nicotinate analog uses a pyridine ring, which is electron-deficient compared to benzene. This alters reactivity in nucleophilic substitution or metal-catalyzed reactions .
Amino Group Modifications: The target’s free amino group offers nucleophilic reactivity but may require protection during synthesis. In contrast, the nicotinate analog’s Boc-protected amino group enhances stability under basic/neutral conditions . Oxymetazoline’s ethylamine side chain (as a hydrochloride salt) improves aqueous solubility, a feature absent in the tert-butyl ester-based analogs .
Synthetic Utility: The target’s dichloro and amino groups make it a candidate for further functionalization (e.g., cross-coupling reactions). The nicotinate analog’s pyridine ring is advantageous in heterocyclic chemistry .
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